1-(5-甲基-2-吡啶基)哌嗪

描述

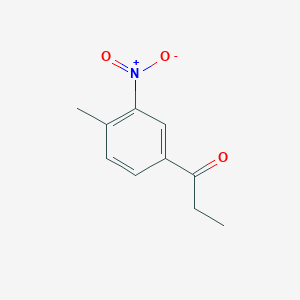

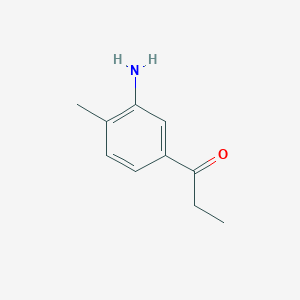

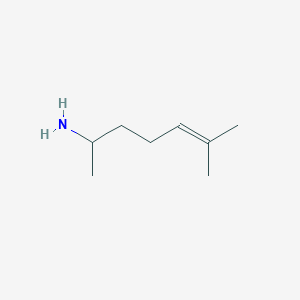

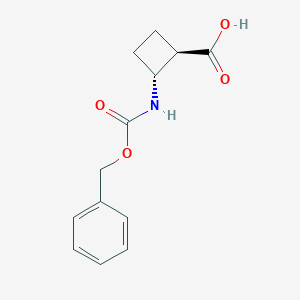

1-(5-Methyl-2-pyridinyl)piperazine is a chemical compound with the CAS Number 104395-86-0 and a linear formula of C10H15N3 . It has a molecular weight of 177.25 .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(5-Methyl-2-pyridinyl)piperazine is represented by the InChI code1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving 1-(5-Methyl-2-pyridinyl)piperazine are not detailed in the search results, piperazine derivatives in general have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

1-(5-Methyl-2-pyridinyl)piperazine has a molecular weight of 177.25 .科学研究应用

Neuroscience

“1-(5-Methyl-2-pyridinyl)piperazine” is considered a selective D4 receptor antagonist . The D4 receptor is implicated in various central nervous system (CNS) pathologies, making this compound potentially valuable in neuroscience research. It could be used to study the role of the D4 receptor in disorders such as schizophrenia, Parkinson’s disease, and attention deficit hyperactivity disorder (ADHD).

Pharmacology

In pharmacology, piperazine derivatives like “1-(5-Methyl-2-pyridinyl)piperazine” are known for their presence in drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . This compound’s selective action on D4 receptors offers a pathway to develop new therapeutic agents targeting these receptors.

Biochemistry

Biochemically, “1-(5-Methyl-2-pyridinyl)piperazine” can be used in the synthesis of chiral piperazines, which are important in creating compounds with biological activity . The chiral nature of these piperazines is crucial for their interaction with biological systems, as they can have different effects based on their chirality.

Materials Science

While specific applications in materials science for “1-(5-Methyl-2-pyridinyl)piperazine” are not directly cited, piperazine compounds often play a role in the development of new materials due to their stability and reactivity . They can be used as building blocks for polymers or as a part of complex molecular structures in nanotechnology.

Analytical Chemistry

“1-(5-Methyl-2-pyridinyl)piperazine” may serve as a reagent in analytical chemistry for the determination of aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It can also be used for the fluorometric determination of airborne diisocyanates, which are significant due to their potential health impacts.

Environmental Science

In environmental science, the ability of “1-(5-Methyl-2-pyridinyl)piperazine” to detect isocyanates can be crucial. Isocyanates are hazardous air pollutants, and this compound’s use in monitoring their levels can help in assessing air quality and mitigating environmental health risks .

未来方向

While specific future directions for 1-(5-Methyl-2-pyridinyl)piperazine are not mentioned in the search results, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may focus on expanding the structural diversity of piperazines and exploring new synthetic methods.

作用机制

Target of Action

The primary targets of 1-(5-Methyl-2-pyridinyl)piperazine are the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . These receptors play a crucial role in various physiological processes. The H3R is predominantly expressed in the central nervous system and regulates the release of histamine and other neurotransmitters. The σ1R is a chaperone protein that modulates ion channels and receptors, influencing cellular differentiation, survival, and synaptic plasticity .

Mode of Action

1-(5-Methyl-2-pyridinyl)piperazine interacts with its targets, H3R and σ1R, acting as an antagonist . This means it binds to these receptors and blocks their function. The antagonistic action on H3R inhibits the release of histamine, thereby modulating neurotransmission. On σ1R, it prevents the receptor’s influence on ion channels and other receptors .

Biochemical Pathways

The biochemical pathways affected by 1-(5-Methyl-2-pyridinyl)piperazine are primarily those involving histamine and sigma-1 receptor signaling. By blocking H3R, it disrupts the normal feedback mechanism for histamine release, potentially altering various physiological responses such as sleep-wake cycles, food intake, cognition, and pain perception. Its antagonistic action on σ1R can influence numerous cellular processes, including calcium signaling and cellular differentiation .

Result of Action

The molecular and cellular effects of 1-(5-Methyl-2-pyridinyl)piperazine’s action are primarily due to its antagonistic effects on H3R and σ1R. By blocking these receptors, it can modulate neurotransmission and cellular signaling, potentially influencing a range of physiological processes and behaviors .

属性

IUPAC Name |

1-(5-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRKPHJFMGUXPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467197 | |

| Record name | 1-(5-Methyl-2-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Methyl-2-pyridinyl)piperazine | |

CAS RN |

104395-86-0 | |

| Record name | 1-(5-Methyl-2-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。